molecular formula C8H9F2NO2S B1457502 3-Difluoromethanesulfonyl-2-methylaniline CAS No. 1501832-74-1

3-Difluoromethanesulfonyl-2-methylaniline

Cat. No.: B1457502
CAS No.: 1501832-74-1
M. Wt: 221.23 g/mol
InChI Key: FIJBDMOPXFSTMS-UHFFFAOYSA-N
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Description

3-Difluoromethanesulfonyl-2-methylaniline is an organic compound with the chemical formula C8H9F2NO2S. It is a white crystalline solid that is soluble in water and has gained attention due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various difluoromethylation processes, which have seen significant advancements in recent years . These processes often involve the use of difluoromethylation reagents and can be carried out under both stoichiometric and catalytic conditions .

Industrial Production Methods

Industrial production methods for 3-Difluoromethanesulfonyl-2-methylaniline are likely to involve large-scale difluoromethylation reactions, optimized for efficiency and yield. These methods would utilize robust reaction conditions and advanced difluoromethylation reagents to ensure the consistent production of high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethanesulfonyl-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the difluoromethanesulfonyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives .

Scientific Research Applications

3-Difluoromethanesulfonyl-2-methylaniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-Difluoromethanesulfonyl-2-methylaniline exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group can act as a hydrogen-bond donor, influencing the compound’s reactivity and interactions with other molecules . This property makes it useful in various chemical and biological applications, where precise molecular interactions are crucial .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Difluoromethanesulfonyl-2-methylaniline include other difluoromethylated anilines and sulfonyl derivatives. Examples include:

  • 3-Fluoro-2-Methyl-Aniline
  • Difluoromethylated benzene derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the difluoromethanesulfonyl group and the methylaniline structure. This combination imparts distinct physical and chemical properties, making it particularly valuable in specific scientific and industrial applications.

Properties

IUPAC Name

3-(difluoromethylsulfonyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2S/c1-5-6(11)3-2-4-7(5)14(12,13)8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJBDMOPXFSTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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